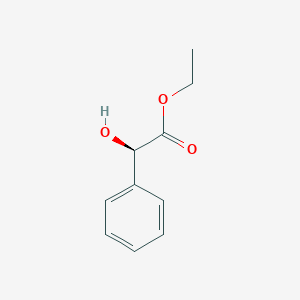

Ethyl mandelate

説明

Significance of Chirality in Pharmaceutical and Fine Chemical Industries

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the pharmaceutical and fine chemical industries. mdpi.compharmabiz.com Many biologically active molecules, including amino acids, sugars, and nucleic acids, are chiral, existing in specific three-dimensional forms. veranova.com This inherent chirality in biological systems means that the different enantiomers (mirror-image isomers) of a chiral drug can interact differently with enzymes and receptors in the body. veranova.comnih.gov

Consequently, one enantiomer of a drug may produce the desired therapeutic effect, while the other may be less active, inactive, or even cause harmful effects. pharmabiz.comnih.govlongdom.org The tragic case of thalidomide (B1683933) in the late 1950s and early 1960s serves as a stark reminder of this, where one enantiomer was an effective sedative while the other caused severe birth defects. mdpi.compharmabiz.com

Recognizing the profound impact of chirality on a drug's pharmacological profile, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that emphasize the need to study and control the stereochemistry of pharmaceutical products. pharmabiz.comnih.gov This has led to a significant shift in the pharmaceutical industry towards the development of single-enantiomer drugs, a strategy sometimes referred to as "chiral switching," where a previously marketed racemic mixture (a 1:1 mixture of both enantiomers) is replaced by the active enantiomer. mdpi.comnih.gov This focus on enantiomerically pure compounds aims to enhance drug efficacy, specificity, and safety. chemimpex.comlongdom.org

Role of Ethyl (R)-(-)-Mandelate as a Chiral Synthon and Building Block

Ethyl (R)-(-)-mandelate serves as a crucial chiral synthon, or building block, in the synthesis of more complex chiral molecules. chemimpex.com Its enantiomeric purity makes it a valuable starting material in asymmetric synthesis, a field of chemistry focused on the selective creation of a specific enantiomer. cymitquimica.com

The applications of Ethyl (R)-(-)-mandelate in research and development are diverse:

Pharmaceutical Synthesis: It is a key intermediate in the production of various bioactive molecules and pharmaceuticals. chemimpex.comontosight.ai Its use helps in creating chiral drugs with enhanced therapeutic efficacy and specificity. chemimpex.com

Agrochemical Production: This compound is also employed in the manufacturing of agrochemicals. chemimpex.com

Chiral Auxiliary: Ethyl (R)-(-)-mandelate can act as a chiral auxiliary, a temporary part of a molecule that directs the stereochemical outcome of a reaction. chemimpex.com For instance, in glycosylation reactions, its stereochemistry can influence whether an α or β anomeric linkage is formed in the resulting disaccharide.

Chiral Resolution: It is effective in the separation of racemic mixtures to isolate the desired enantiomer. chemimpex.com

Flavor and Fragrance Industry: Due to its pleasant aroma, it is also used as a flavoring agent. chemimpex.com

The synthesis of Ethyl (R)-(-)-mandelate itself can be achieved through methods such as the enzymatic resolution of racemic ethyl mandelate (B1228975) or through asymmetric synthesis. ontosight.airesearchgate.net

Historical Context of Mandelate Esters in Organic Synthesis

The parent compound, mandelic acid, was first discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler. wikipedia.orglgcstandards.com He isolated it by heating amygdalin, an extract from bitter almonds, with diluted hydrochloric acid. wikipedia.org The name "mandelic acid" is derived from the German word "Mandel," meaning almond. wikipedia.orglgcstandards.com

Historically, mandelic acid and its derivatives have been utilized for their antibacterial properties, particularly in treating urinary tract infections. wikipedia.org Esters of mandelic acid, such as cyclandelate (B1669388) and homatropine, have been developed as drugs. wikipedia.org The preparation of mandelamide, an amide of mandelic acid, has been documented through the treatment of its esters with ammonia (B1221849). orgsyn.org

The development of methods to synthesize and utilize chiral mandelate esters like Ethyl (R)-(-)-mandelate is a direct result of the growing understanding of the importance of chirality in chemistry and pharmacology. The ability to produce enantiomerically pure compounds is crucial for creating safer and more effective products in various industries.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXHIDRUJXPDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057829 | |

| Record name | Ethyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 35 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl mandelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00026 [mmHg] | |

| Record name | Ethyl mandelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

774-40-3, 4358-88-7, 10606-72-1 | |

| Record name | (±)-Ethyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL MANDELATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl R Mandelate

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing the specific (R)-enantiomer of ethyl mandelate (B1228975). This is primarily accomplished through biological methods that utilize the inherent stereoselectivity of enzymes.

Enzymatic methods are a cornerstone in the synthesis of enantiomerically pure compounds like Ethyl (R)-(-)-mandelate. These biocatalytic processes offer high selectivity and operate under mild conditions, making them an attractive alternative to traditional chemical synthesis.

A prominent method for synthesizing Ethyl (R)-(-)-mandelate is the asymmetric reduction of ethyl benzoylformate using yeast cells, particularly Saccharomyces cerevisiae. scientific.netresearchgate.netacs.org This biotransformation leverages the enzymatic machinery within the yeast to convert the prochiral ketone group of ethyl benzoylformate into the chiral hydroxyl group of Ethyl (R)-(-)-mandelate with high enantiomeric excess.

Enzymatic Biotransformation and Reduction

Yeast Cell-Catalyzed Asymmetric Reduction of Ethyl Benzoylformate

Optimization of Reaction ConditionsThe efficiency and stereoselectivity of the yeast-catalyzed reduction are highly dependent on several reaction parameters. Key factors that are optimized include substrate concentration, yeast cell concentration, temperature, and reaction time. For instance, one study identified the optimal conditions for the biotransformation using Saccharomyces cerevisiae 21 to be a substrate concentration of 20 g/L, a cell concentration of 140 g/L, a temperature of 30°C, and a reaction time of 36 hours.scientific.netUnder these conditions, a conversion rate of 99.8% and an enantiomeric excess of 100% for Ethyl (R)-(-)-mandelate were achieved.scientific.netAnother study using immobilized baker's yeast in a continuous process also highlighted the importance of optimizing the concentration of ethyl benzoylformate and the feed flow to achieve high chemical yields and enantiomeric excess.researchgate.net

Table 1: Optimized Conditions for Yeast-Catalyzed Reduction

| Parameter | Optimal Value | Reference |

|---|---|---|

| Substrate Concentration | 20 g/L | scientific.net |

| Cell Concentration | 140 g/L | scientific.net |

| Temperature | 30 °C | scientific.net |

Specificity and Enantioselectivity of Alcohol DehydrogenasesThe high enantioselectivity observed in the yeast-catalyzed reduction is attributed to the action of specific alcohol dehydrogenases (ADHs).researchgate.netnih.govThese enzymes exhibit a preference for producing the (R)-enantiomer of the alcohol. One such enzyme is the alcohol dehydrogenase from Carboxydothermus hydrogenoformans (ChADH).researchgate.netnih.govThis thermophilic enzyme demonstrates Prelog specificity and can reduce ethyl benzoylformate to Ethyl (R)-(-)-mandelate with high enantiomeric excess (95% ee).researchgate.netThe enzyme prefers NAD(H) over NADP(H) as a cofactor and has a broad substrate specificity.nih.govStudies with recombinant yeast strains expressing ChADH have demonstrated the successful synthesis of Ethyl (R)-(-)-mandelate with high conversion (98%) and enantiomeric excess (>98%).researchgate.net

Lipases are another class of enzymes utilized in the synthesis of enantiomerically pure mandelic acid derivatives. These enzymes are typically used in kinetic resolution processes, where they selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

One approach is the lipase-catalyzed transesterification of racemic mandelic acid or its esters. tandfonline.compan.plbibliotekanauki.pl In this method, a lipase (B570770), such as one from Pseudomonas sp., is used to acylate one of the enantiomers in the presence of an acyl donor like vinyl acetate (B1210297). tandfonline.com This allows for the recovery of the unreacted (R)-mandelate with high enantiomeric purity. tandfonline.com The choice of acyl donor and solvent can significantly impact the conversion rate and enantioselectivity. tandfonline.com

Another strategy is the lipase-catalyzed deacylation of a racemic mixture of O-acylated mandelates. For example, using a lipase from Penicillium roqueforti to deacylate methyl O-butyryl-(RS)-mandelates can produce (S)-mandelates with high enantiomeric excess, leaving the (R)-enantiomer of the acylated mandelate. tandfonline.com The enantioselectivity of lipases can also be influenced by the reaction medium, with ionic liquids sometimes offering improved performance compared to traditional organic solvents. mdpi.com

Lipase-Catalyzed Transesterifications and Deacylation

Catalytic Asymmetric Arylation of Ethyl Glyoxylate (B1226380)

A direct and efficient route to enantiomerically enriched α-hydroxy esters like Ethyl (R)-(-)-mandelate is the catalytic asymmetric addition of aryl groups to ethyl glyoxylate. This approach avoids the need for resolving a racemic mixture.

Rhodium complexes bearing N-heterocyclic carbene (NHC) ligands have emerged as effective catalysts for the asymmetric arylation of ethyl glyoxylate with phenylboronic acid. researchgate.netrsc.org These reactions typically proceed in good to excellent yields. researchgate.netresearchgate.net The use of potassium tert-butoxide as a base and tert-amyl alcohol as a solvent has been found to be effective for this transformation. researchgate.netrsc.org While high yields are often achieved, initial studies reported moderate enantioselectivities (up to 34% ee) for the phenylation reaction using chiral rhodium(I)-NHC catalysts. researchgate.netscispace.com

The design of the chiral ligand is paramount in achieving high enantioselectivity in metal-catalyzed asymmetric reactions. researchgate.netibs.re.kr For the rhodium-catalyzed arylation of ethyl glyoxylate, various chiral phosphane and phosphane-phosphite ligands have been investigated. scispace.comrsc.org The use of commercial phosphane ligands like (R)-MonoPhos and (R)-Phanephos, as well as non-commercial (R,R)-TADDOL-derived phosphane-phosphite ligands, has led to high yields (up to 99%) and moderate to very good enantioselectivities (up to 75% ee). researchgate.netscispace.comrsc.org It was observed that ligands with bulky substituents in the ortho- and para-positions of the chiral phosphite (B83602) moiety were the most selective. researchgate.netscispace.comrsc.org

Computational methods are increasingly being used to guide the design and optimization of catalysts by providing mechanistic insights. ibs.re.kr By modeling the transition states, researchers can predict which ligand modifications will lead to improved enantioselectivity. ibs.re.kr

Interactive Data Table: Rhodium-Catalyzed Asymmetric Arylation of Ethyl Glyoxylate

| Ligand Type | Enantiomeric Excess (ee) | Reference |

| Chiral Rh(I)-NHC | up to 34% | researchgate.netscispace.com |

| (R)-MonoPhos / (R)-Phanephos | Moderate to Very Good | scispace.comrsc.org |

| (R,R)-TADDOL-derived phosphane-phosphite | up to 75% | scispace.comrsc.org |

Other Chemical Asymmetric Synthesis Routes

Besides the rhodium-catalyzed arylation of ethyl glyoxylate, other asymmetric synthesis methods exist for producing chiral α-hydroxy esters. These include the glyoxylate-ene reaction, the catalytic reduction of α-ketoesters, and the use of chiral auxiliaries. rsc.org The development of new catalytic systems, including those based on other transition metals like ruthenium, has also been explored for the asymmetric arylation of α-ketoesters. researchgate.net

Chiral Resolution of Racemic Mandelic Acid Esters

The chiral resolution of racemic mandelic acid and its esters is a well-established method for obtaining the individual enantiomers. chemimpex.comresearchgate.net This can be achieved through several techniques, including:

Diastereomeric Crystallization: This classical method involves reacting the racemic mandelic acid with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization. rsc.orgrsc.org

Enzymatic Resolution: As discussed in section 2.1.1.2, lipases are highly effective for the kinetic resolution of mandelic acid esters. mdpi.comtandfonline.com The enzyme selectively acylates one enantiomer, leaving the other unreacted and in high enantiomeric purity.

Chromatographic Separation: Chiral chromatography can also be employed to separate the enantiomers of mandelic acid esters.

The choice of method often depends on factors such as the desired scale of production, cost, and the required level of enantiomeric purity.

Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed)

Enzymatic kinetic resolution (EKR) is a widely utilized method for the synthesis of optically pure compounds. This technique relies on the stereoselectivity of enzymes, most commonly lipases, to catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. This difference in reaction rates allows for the separation of the unreacted, enantiomerically enriched substrate from the transformed product. For the resolution of racemic ethyl mandelate, both acylation and hydrolysis reactions are effectively catalyzed by lipases.

In acylative kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic alcohol, in this case, this compound, leaving the other enantiomer unreacted and thus enantiomerically enriched. Lipases, such as those from Pseudomonas cepacia (lipase PS-30), are effective catalysts for this transformation. researchgate.net The choice of the acyl donor is crucial and can even invert the enantioselectivity of the lipase-catalyzed reaction.

For instance, the kinetic resolution of racemic mandelate esters can be achieved through stereoselective acylation catalyzed by lipase PS-30, with reported enantiomeric ratios (E) as high as 197.5. researchgate.net In a typical process, the (S)-enantiomer of this compound is preferentially acylated, allowing for the recovery of the desired (R)-ethyl mandelate with high enantiomeric excess. nih.gov Vinyl acetate is a commonly used acyl donor in these resolutions due to its high solubility in many organic solvents. nih.gov The reaction is often performed in organic solvents like diisopropyl ether to shift the equilibrium towards the acylation reaction. nih.gov

| Enzyme | Acyl Donor | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Lipase PS-30 (Pseudomonas cepacia) | Not specified | Not specified | Achieved high kinetic enantiomeric ratio (E) up to 197.5 for mandelate esters. | researchgate.net |

| Lipase from Burkholderia cepacia (BCL) | Vinyl laurate | Diisopropyl ether | Selective O-acylation of (S)-mandelate, allowing for the recovery of (R)-mandelate. | nih.gov |

| Pseudomonas sp. lipase | Vinyl acetate | Isopropyl ether | (R)-mandelates with ≥98% enantiomeric excess (ee) were obtained as the recovered substrate at approximately 60% conversion. |

Hydrolytic resolution involves the enantioselective hydrolysis of a racemic ester by an enzyme in an aqueous or biphasic system. The enzyme selectively hydrolyzes one ester enantiomer to the corresponding acid, leaving the unreacted ester enantiomerically enriched.

A thermally stable hydrolase from Klebsiella oxytoca has been shown to be an effective biocatalyst for the hydrolytic resolution of (R,S)-ethyl mandelate in biphasic media. researchgate.net By optimizing process parameters such as solvent, temperature, and pH, a high enzyme (S)-enantioselectivity (E = 56) was achieved at 45°C in a system consisting of isooctane (B107328) and a pH 7 buffer. researchgate.net Similarly, lipases from Candida rugosa have been investigated for the hydrolysis of mandelic acid esters. researchgate.net The catalytic properties, including enantioselectivity, were found to be dramatically influenced by the immobilization protocol and reaction conditions like pH. researchgate.net For example, reducing the pH from 7 to 5 increased the enantiomeric ratio for the hydrolysis of mthis compound catalyzed by immobilized Candida rugosa lipase. researchgate.net

| Enzyme | Substrate | Reaction System | Enantioselectivity (E) | Reference |

|---|---|---|---|---|

| Klebsiella oxytoca hydrolase | (R,S)-ethyl mandelate | Isooctane / pH 7 buffer, 45°C | 56 (S-selective) | researchgate.net |

| Immobilized Candida rugosa lipase (PEI derivative) | Mthis compound | pH 5 | 300 (S-selective) | researchgate.net |

| Immobilized Candida rugosa lipase (glutaraldehyde derivative) | Mthis compound | pH 5 | 10 (S-selective) | researchgate.net |

Crystallization-Based Resolution

Crystallization-based methods are powerful techniques for separating enantiomers on an industrial scale. These methods rely on the formation of diastereomers with different physical properties, such as solubility, which allows for their separation by crystallization.

This classic resolution method involves reacting a racemic acid (or its ester, following hydrolysis to mandelic acid) with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. nih.govresearchgate.net These diastereomers have different physical properties, most importantly solubility, which allows one diastereomer to be selectively crystallized from a suitable solvent. After separation, the desired enantiomer is recovered by treating the diastereomeric salt with an acid or base to remove the resolving agent. google.com

For the resolution of mandelic acid, various chiral amines have been employed. For example, (R)-(−)-1-cyclohexylethylamine has been used to resolve racemic 2-methoxyphenylacetic acid, a compound structurally related to mandelic acid. researchgate.net In the context of dynamic kinetic resolution, which combines resolution with in-situ racemization of the unwanted enantiomer, chiral amines like (S)-1-phenylethylamine and (1R,2R)-1,2-diphenylethanediamine ((1R,2R)-DPEN) have been screened as crystallization partners for mandelic acid. rsc.orgrsc.org The choice of the amine and the solvent is critical for achieving high resolution efficiency. rsc.orgrsc.org

| Racemate | Chiral Resolving Agent | Key Finding | Reference |

|---|---|---|---|

| Mandelic acid | (S)-1-phenylethylamine ((S)-1PEA) | Screened as a potential resolving agent for diastereomeric salt crystallization. The salt with (S)-mandelic acid was less soluble. | rsc.orgrsc.org |

| Mandelic acid | (1R,2R)-1,2-diphenylethanediamine ((1R,2R)-DPEN) | Demonstrated a significant solubility difference between its diastereomeric salts with (R)- and (S)-mandelic acid, favoring the crystallization of the (R)-mandelate salt. Enantiomeric excesses of up to 87% were achieved for the crystallized salt. | rsc.orgrsc.org |

| Mandelic acid | R(+)-α-methylbenzylamine | Used to form diastereomeric salts for separation in a supercritical carbon dioxide environment. | researchgate.net |

A more recent development in crystallization-based resolution is the use of metal complexes. Coordinative resolution involves the formation of crystalline coordination complexes between a racemic substrate and a chiral metal complex. A notable example is the resolution of α-hydroxy acid esters using the calcium acid salt of O,O′-dibenzoyltartaric acid. rsc.org

This method has been successfully applied to the resolution of mthis compound. It was discovered that calcium hydrogen (2R,3R)-O,O′-dibenzoyltartrate forms a crystalline coordination complex preferentially with (R)-(–)-mthis compound. rsc.org This selective complexation allows for the separation of the (R)-enantiomer from the racemic mixture. The crystal structure of the resulting complex, calcium hydrogen (2R,3R)-O,O′-dibenzoyl tartrate–2(R)-(–)-mthis compound, has been elucidated, providing insight into the mechanism of chiral recognition. rsc.org This technique presents an efficient alternative to traditional diastereomeric salt formation.

Chromatographic Resolution Techniques

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are powerful analytical and preparative tools for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation. researchgate.net

For the resolution of this compound, various CSPs have been developed. Chiral stationary phases based on chitosan (B1678972) Schiff base derivatives have shown excellent enantioseparation performance. nih.gov One such CSP was able to provide a baseline separation of this compound with a maximum resolution factor of 4.18. nih.gov Another approach involves using chiral mobile phase additives, such as substituted β-cyclodextrins, with a standard reversed-phase column. nih.gov The chiral additive forms transient diastereomeric inclusion complexes with the enantiomers in the mobile phase, enabling their separation on the achiral stationary phase. The experimental conditions, including the mobile phase composition (e.g., buffer pH, organic modifier), flow rate, and column temperature, are optimized to achieve the best separation. nih.gov

| Technique | Chiral Selector | Key Finding | Reference |

|---|---|---|---|

| HPLC | Chitosan Schiff base derivative coated on aminopropyl silica (B1680970) gel (CSP) | Achieved baseline separation of this compound with a maximum resolution of 4.18. | nih.gov |

| HPLC | Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Chiral mobile phase additive) | Effective for the enantioseparation of mandelic acid derivatives on a reverse phase column. | nih.gov |

| HPLC | Chiral OD column (Daicel Chemical) | Used for the experimental observation of the chromatogram profile of racemic mandelic acid, showing the S-enantiomer eluting first. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the determination of the enantiomeric excess (ee) of chiral compounds like ethyl (R)-(-)-mandelate. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column.

The determination of enantiomeric purity is crucial, and various polysaccharide-based CSPs are commonly employed for the effective separation of mandelic acid and its ester derivatives. Columns such as Chiralcel OD-H and Chiralpak AD-H have demonstrated high efficacy in resolving racemic mixtures of mandelates. ucc.edu.ghresearchgate.net The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a mixture of a non-polar solvent, such as n-hexane, and an alcohol modifier, like isopropanol. The differential interaction between the enantiomers and the chiral stationary phase results in different retention times, allowing for their quantification. researchgate.net

Recent advancements have also seen the development of novel CSPs, such as those based on chitosan Schiff base derivatives and chiral covalent triazine frameworks, which have shown excellent enantioseparation performance for this compound, in some cases achieving baseline separation with high resolution factors. nih.govnih.gov The relative standard deviations for retention time and peak areas are typically low, indicating good stability and reproducibility of these methods. nih.gov

The selection of the mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve the best possible separation. Detection is commonly performed using a UV detector at a wavelength where the mandelate moiety absorbs, such as 215 nm or 254 nm. ucc.edu.ghlabrulez.com

Table 1: HPLC Conditions for Enantiomeric Excess Determination of this compound

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Chiralcel OD-H | n-hexane / 2-propanol / trifluoroacetic acid (90:10:0.1 v/v/v) | 1.0 | 254 | ucc.edu.ghresearchgate.net |

| Chiralpak AD-H | isopropanol / hexane (B92381) (6:94 v/v) | 1.0 | 254 | rsc.org |

| CC-MP CCTF@SiO₂ | Not specified | Not specified | Not specified | nih.gov |

| Eurocel 01 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Not specified | Not specified | 215 | labrulez.com |

Simulated Moving Bed (SMB) Chromatography

Simulated Moving Bed (SMB) chromatography represents a powerful and efficient continuous separation technique for purifying enantiomers on a preparative and industrial scale. pharmtech.comresearchgate.net Unlike batch chromatography, which processes one sample at a time, SMB simulates the counter-current movement of the solid stationary phase relative to the liquid mobile phase, leading to significant improvements in productivity, yield, and solvent consumption. plos.org

The application of SMB technology is particularly advantageous for the separation of binary mixtures like the enantiomers of this compound. rsc.org The process involves a series of interconnected columns divided into four zones. The feed (racemic this compound) and the desorbent (mobile phase) are continuously fed into the system, while the separated enantiomers are continuously withdrawn from two outlet streams, the extract (containing the more strongly adsorbed enantiomer) and the raffinate (containing the less strongly adsorbed enantiomer). plos.orgrsc.org

While detailed, specific operating parameters for the SMB separation of this compound are often proprietary, the principles are well-established. The selection of a suitable chiral stationary phase and a mobile phase that provides good selectivity and resolution is the first critical step, often determined from analytical HPLC data. pharmtech.com The operational parameters of the SMB system, such as the flow rates in each zone and the switching time of the ports, are then optimized to maximize purity and throughput. plos.org The technology is recognized for its ability to successfully perform separations even with low separation factors. nih.gov

Table 2: Comparison of Batch HPLC and SMB Chromatography for Chiral Separations

| Parameter | Batch Preparative HPLC | Simulated Moving Bed (SMB) Chromatography |

|---|---|---|

| Operation Mode | Discontinuous (Batch-wise) | Continuous |

| Productivity | Lower | Higher |

| Solvent Consumption | High | Significantly Lower (up to 90% reduction) |

| Stationary Phase Utilization | Inefficient | Highly Efficient |

| Product Concentration | Diluted | More Concentrated |

| Suitability | Analytical to small preparative scale | Large preparative to industrial scale |

Derivatization from Other Chiral Precursors (e.g., (R)-(-)-Mandelic Acid)

The most direct and common synthetic route to Ethyl (R)-(-)-mandelate is the derivatization of its corresponding chiral carboxylic acid, (R)-(-)-Mandelic Acid. This transformation is a classic Fischer esterification reaction, where the carboxylic acid reacts with ethanol (B145695) in the presence of an acid catalyst.

Several acid catalysts can be employed to facilitate this reaction. Strong mineral acids such as sulfuric acid (H₂SO₄) are frequently used, typically in catalytic amounts (e.g., 5-10 mol%). The reaction is often carried out under reflux conditions, with excess ethanol serving as both a reactant and the solvent, which simplifies the workup procedure. ontosight.ai

An alternative and highly effective method involves the use of thionyl chloride (SOCl₂). This reagent first converts the (R)-(-)-mandelic acid into its more reactive acyl chloride intermediate. Subsequent reaction with ethanol (quenching) rapidly forms the desired ester. environmentclearance.nic.in This two-step, one-pot procedure can often lead to higher yields and faster reaction times compared to direct esterification with sulfuric acid. It is crucial to control the temperature during the reaction with thionyl chloride to prevent racemization of the chiral center. google.com

The choice of solvent can also influence the reaction efficiency. For instance, using ethyl acetate as a solvent can improve the homogeneity of the reaction mixture, leading to very rapid esterification and high yields.

Table 3: Comparison of Synthetic Methods for Ethyl (R)-(-)-mandelate from (R)-(-)-Mandelic Acid

| Catalyst | Solvent | Typical Temperature | Typical Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Excess Ethanol | Reflux (80-90°C) | 6-8 hours | 78-85% | |

| Sulfuric Acid (H₂SO₄) | Ethyl Acetate / Ethanol | 50-55°C | 5-10 minutes | 94-96% | |

| Thionyl Chloride (SOCl₂) | Dichloromethane | 0-5°C then Room Temp. | 2-3 hours | 88-92% |

Advanced Applications in Asymmetric Synthesis

Ethyl (R)-(-)-Mandelate as a Chiral Auxiliary

In the realm of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic process to guide the formation of a specific stereoisomer. nih.gov The auxiliary's inherent chirality influences the reaction's pathway, favoring one stereochemical outcome over another. nih.gov After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis. nih.gov

Ethyl (R)-(-)-mandelate, derived from the enantiomerically pure (R)-mandelic acid, serves as an effective chiral auxiliary. lookchem.com Its utility is particularly noted in guiding stereoselective reactions, where its presence dictates the spatial arrangement of new chemical bonds. lookchem.comgoogle.com The compound's ester group can be involved in the reaction mechanism to control the approach of reagents, and the entire auxiliary can be cleaved under relatively mild reductive conditions after it has served its purpose. sigmaaldrich.comtcichemicals.com This combination of effective stereochemical control and ease of removal makes it a valuable tool for chemists. google.com

Stereoselective Formation of Glycosidic Bonds

One of the most significant challenges in carbohydrate chemistry is the controlled synthesis of glycosidic bonds, which link sugar units together. The stereochemistry of this linkage (either α or β) is critical to the function of the resulting oligosaccharide. Ethyl mandelate (B1228975) has been successfully employed as a "first-generation" chiral auxiliary to direct the stereochemical outcome of glycosylation reactions. chemsrc.com

The strategy involves attaching the ethyl mandelate moiety to the C-2 position of a glycosyl donor (the sugar unit providing the anomeric carbon). The chirality of the mandelate auxiliary then directs the stereoselectivity of the glycosidic bond formation. Research has demonstrated that the choice of the mandelate enantiomer can predictably control the anomeric selectivity:

Using an ethyl (S)-mandelate auxiliary on the glycosyl donor leads to the formation of 1,2-cis (α) glycosides with high selectivity. sigmaaldrich.comtcichemicals.com In a documented example, a glycosyl donor with an (S)-mandelate auxiliary reacted with a glycosyl acceptor to produce the disaccharide with a high α/β ratio of 20:1. tcichemicals.com This is because the (S)-configured auxiliary participates in a way that shields one face of the molecule, directing the incoming acceptor to the opposite face. tcichemicals.com

Using an ethyl (R)-mandelate auxiliary , conversely, leads to a reversal of this selectivity, favoring the formation of 1,2-trans (β) glycosides. sigmaaldrich.comtcichemicals.com When the same reaction was performed with the (R)-mandelate auxiliary, the α/β ratio was inverted to 1:5. tcichemicals.com

This control is attributed to the formation of different cyclic intermediate structures. The (S)-auxiliary is thought to form a stable trans-decalin-like intermediate, which leads to the α-product, while the (R)-auxiliary would have to form a less stable cis-decalin-like intermediate to achieve the same result, thus favoring the pathway to the β-product. sigmaaldrich.comtcichemicals.com After the glycosylation is complete, the auxiliary can be removed under reductive conditions. tcichemicals.com

| Mandelate Auxiliary Enantiomer | Glycosyl Donor | Favored Glycosidic Bond | Observed Anomeric Ratio (α/β) | Reference |

|---|---|---|---|---|

| (S)-Mandelate | (S)-1 | 1,2-cis (α) | 20:1 | tcichemicals.com |

| (R)-Mandelate | (R)-1 | 1,2-trans (β) | 1:5 | tcichemicals.com |

Precursor for the Synthesis of Complex Chiral Molecules

Beyond its use as a detachable auxiliary, the core structure of ethyl (R)-(-)-mandelate serves as a valuable chiral building block, or precursor, for the synthesis of more elaborate molecules.

The synthesis of 1,1,2-triphenyl-1,2-ethanediol and its derivatives is significant in organic chemistry. google.com These compounds can be formed through methods like the condensation of benzaldehyde (B42025) with acetophenone. google.com A plausible synthetic route to a derivative could involve the reaction of ethyl (R)-(-)-mandelate with two equivalents of a phenyl Grignard reagent (phenylmagnesium bromide). This nucleophilic addition to the ester carbonyl group would theoretically produce the chiral tertiary alcohol, (R)-1,1,2-triphenyl-1,2-ethanediol. However, specific literature detailing this direct transformation from ethyl (R)-(-)-mandelate was not identified in a comprehensive search.

Chiral primary 1-(aryl)alkylamines are important intermediates in the synthesis of pharmaceuticals. A method has been developed for their enantioselective synthesis using a chiral auxiliary derived from (R)-mandelic acid. Although the study uses methyl (R)-mandelate as the starting precursor, the principle directly applies to its ethyl ester counterpart.

The process involves converting the mandelate into a chiral hydroxy oxime ether. This new chiral auxiliary then directs the nucleophilic addition of organolithium reagents to the oxime. The addition occurs in a highly diastereoselective manner, controlled by the stereocenter originating from the mandelate. Subsequent reductive cleavage of the N-O bond removes the chiral auxiliary, yielding the desired enantiomerically enriched primary 1-(aryl)alkylamine. This method allows for the creation of either the (R) or (S) amine product by selecting the appropriate configuration of the auxiliary.

The synthetic utility of the method described above has been demonstrated in the creation of pharmacologically active molecules. Specifically, the diastereoselective addition of methyllithium (B1224462) to the chiral hydroxy oxime ether derived from (R)-mandelate was a key step in the asymmetric synthesis of (R)-(+)-NPS R-568. This compound is a calcimimetic, which functions as a calcium receptor agonist.

The same fundamental methodology has been extended to the synthesis of another important class of therapeutic agents. By using vinyllithium (B1195746) as the nucleophile in the addition to the chiral hydroxy oxime ether, chemists were able to achieve a diastereoselective vinylation. This reaction was pivotal in the enantioselective synthesis of the neurokinin-1 (NK-1) receptor antagonists (+)-CP-99,994 and (+)-CP-122,721. These compounds are investigated for their potential in treating conditions like depression and anxiety.

| Target Molecule Class | Specific Compound(s) Synthesized | Key Synthetic Step | Precursor Mentioned | Reference |

|---|---|---|---|---|

| Primary 1-(aryl)alkylamines | (R)- and (S)-1-(aryl)ethylamines | Diastereoselective addition of organolithium reagents to a hydroxy oxime ether | Methyl (R)-mandelate | |

| Calcium Receptor Agonist | (R)-(+)-NPS R-568 | Diastereoselective methyl addition | Methyl (R)-mandelate | |

| NK-1 Receptor Antagonists | (+)-CP-99,994, (+)-CP-122,721 | Diastereoselective vinylation | Methyl (R)-mandelate |

Role as a Benzoyl Anion Equivalent

Ethyl (R)-(-)-mandelate serves as a practical equivalent of a benzoyl anion in specific synthetic contexts. This "umpolung" or reversal of polarity strategy allows for the formation of carbon-carbon bonds that would otherwise be challenging. The process typically involves the deprotonation of the hydroxyl group and the α-carbon, followed by alkylation and subsequent oxidative cleavage to yield the desired ketone.

Research has demonstrated that this compound can be effectively used to create alkyl aryl ketones. researchgate.net The methodology involves a two-step sequence starting with deprotonation and alkylation, followed by flash vacuum pyrolysis to yield the target ketone. researchgate.net This approach provides a convenient route to these valuable compounds.

A study by R. Alan Aitken and Andrew W. Thomas outlines a detailed procedure for this transformation. The process begins with the deprotonation of this compound using a strong base like lithium diisopropylamide (LDA) to form a dianion. This dianion then reacts with an alkyl halide. The resulting intermediate is subsequently subjected to flash vacuum pyrolysis, which leads to the formation of the corresponding alkyl aryl ketone. researchgate.netthieme-connect.com

The following table summarizes the results obtained from the alkylation of this compound and subsequent conversion to alkyl aryl ketones researchgate.net:

Table 1: Synthesis of Alkyl Aryl Ketones from this compound

| Alkylating Agent | Product | Yield (%) |

|---|---|---|

| Methyl iodide | Acetophenone | 65 |

| Ethyl iodide | Propiophenone | 62 |

| Benzyl (B1604629) bromide | Deoxybenzoin | 78 |

Data sourced from Aitken, R. A., & Thomas, A. W. (1997). This compound as a Convenient New Benzoyl Anion Equivalent. researchgate.net

This method highlights the utility of this compound as a masked benzoyl anion, providing a reliable pathway for the synthesis of various ketones. researchgate.net The chirality of the starting material can also be leveraged in more complex asymmetric syntheses. While this specific study did not focus on enantioselectivity, the use of a chiral starting material like ethyl (R)-(-)-mandelate opens possibilities for stereocontrolled syntheses. researchgate.net

Mechanistic and Theoretical Investigations

Reaction Mechanisms of Enantioselective Transformations Involving Ethyl (R)-(-)-mandelate

While ethyl (R)-(-)-mandelate is a valuable chiral building block, detailed mechanistic studies on its direct enzymatic transformations are less common than for its parent compound, mandelic acid. The primary enzyme responsible for the interconversion of mandelic acid enantiomers is mandelate (B1228975) racemase (MR), and its mechanism serves as the foundational model for understanding the racemization of mandelate derivatives. It is generally understood that the enzymatic racemization of ethyl (R)-(-)-mandelate would likely proceed after hydrolysis to (R)-mandelic acid by esterases. The resulting (R)-mandelic acid would then be a substrate for mandelate racemase.

Mandelate racemase (MR), particularly from Pseudomonas putida, is a metalloenzyme that efficiently catalyzes the 1,1-proton transfer required for the interconversion of (R)- and (S)-mandelate. nih.gov This enzymatic activity is pivotal in dynamic kinetic resolution processes, where the continuous racemization of the unwanted enantiomer allows for a theoretical yield of 100% for the desired enantiomer. rsc.orgrsc.org The enzyme is a member of the enolase superfamily and its catalytic prowess has made it a paradigm for understanding how enzymes can abstract a proton from a carbon acid with a high pKa (~29). nih.govresearchgate.net

Extensive research, including site-directed mutagenesis and X-ray crystallography, has established that mandelate racemase operates via a two-base mechanism. nih.gov The active site contains two key amino acid residues, Lysine 166 and Histidine 297, that function as enantiospecific Brønsted acid-base catalysts. nih.gov

In the conversion of (R)-mandelate to (S)-mandelate, the imidazole (B134444) side chain of His 297 acts as the base, abstracting the α-proton from (R)-mandelate. Conversely, for the conversion of (S)-mandelate to (R)-mandelate, the ε-amino group of Lys 166 serves as the base to abstract the α-proton from the (S)-enantiomer. nih.govresearchgate.net This process proceeds through the formation of an aci-carboxylate (enolate) intermediate, which is stabilized within the active site. researchgate.net

Another critical residue, Glutamic acid 317 (Glu 317), acts as a general acid catalyst. marquette.edu It is proposed to protonate the carboxylate group of the substrate, which facilitates the abstraction of the α-proton. marquette.edu Mutagenesis studies where Glu 317 was replaced with glutamine (E317Q) resulted in a dramatic decrease in catalytic activity, confirming its essential role in the catalytic mechanism. marquette.edu

| Residue | Function in Mandelate Racemase | Supporting Evidence |

| Lys 166 | Acts as a Brønsted base, abstracting the α-proton from (S)-mandelate. | Site-directed mutagenesis (K166R mutant shows greatly reduced activity). |

| His 297 | Acts as a Brønsted base, abstracting the α-proton from (R)-mandelate. | Site-directed mutagenesis (H297N mutant lacks racemase activity but can process one enantiomer). researchgate.net |

| Glu 317 | General acid catalyst, protonates the substrate's carboxylate group to facilitate α-proton abstraction. | Site-directed mutagenesis (E317Q mutant shows a >1000-fold reduction in kcat). marquette.edu |

| Mg²⁺ | Cofactor that coordinates to the carboxylate and hydroxyl groups of the substrate, enhancing the acidity of the α-proton. | The enzyme is Mg²⁺-dependent for its activity. nih.gov |

Isotope exchange studies have been instrumental in elucidating the stepwise nature of the reaction catalyzed by mandelate racemase. dntb.gov.ua When the racemization of (R)- or (S)-mandelate is carried out in deuterium (B1214612) oxide (D₂O), the incorporation of deuterium at the α-position can be monitored. dntb.gov.ua

Key findings from these studies include:

Stepwise Mechanism : The non-multiplicative nature of substrate and solvent deuterium isotope effects suggests a stepwise reaction mechanism involving a stabilized enolic intermediate, rather than a concerted process. marquette.edu

Asymmetric Exchange : In the conversion of (R)-mandelate to (S)-mandelate in D₂O, there is very little exchange of the α-proton in the remaining (R)-substrate pool. However, in the reverse direction, a noticeable exchange occurs in the remaining (S)-substrate pool. dntb.gov.ua This asymmetry provides further evidence for the two-base mechanism, where the environment around the bound substrate differs depending on the enantiomer.

Solvent-Derived Proton : Studies with the K166R mutant support the idea that the formation of the enolic intermediate involves the partial transfer of a proton from Glu 317 to the substrate as the α-proton is being removed.

These mechanistic details for mandelic acid provide a strong framework for understanding the enantioselective transformations that its esters, like ethyl (R)-(-)-mandelate, may undergo, particularly in biological systems or biocatalytic applications.

Studies on Mandelic Acid Racemase Activity and Mechanism

Theoretical Modeling of Chiral Recognition and Enantioselectivity

While detailed mechanistic studies often focus on the covalent bond-making and -breaking steps of a reaction, theoretical modeling provides invaluable insight into the non-covalent interactions that govern chiral recognition and enantioselectivity. For ethyl (R)-(-)-mandelate and related compounds, computational methods have been used to understand how these molecules are differentiated by chiral environments, such as chiral stationary phases in chromatography or the active sites of enzymes.

Studies on the chiral recognition of methyl mandelate (a close analog of this compound) by permethylated β-cyclodextrin using semi-empirical and ONIOM methods have revealed the importance of specific host-guest interactions. researchgate.net These models show that the (R)- and (S)-enantiomers adopt different orientations within the cyclodextrin (B1172386) cavity to maximize favorable interactions. researchgate.net The more stable complex is formed through a combination of hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, leading to chiral discrimination. researchgate.net

Similarly, research on the chiral recognition of solutes like mthis compound and ethyl lactate (B86563) on an amylose-based sorbent used in chromatography has employed a combination of infrared spectroscopy and Density Functional Theory (DFT) simulations. nih.gov These studies propose a general mechanism for chiral recognition for molecules with an α-hydroxy carbonyl group:

A strong, non-enantioselective hydrogen bond acts as an "anchor" between the hydroxyl group of the solute and a carbonyl group on the chiral stationary phase. nih.gov

A weaker, enantioselective hydrogen bond then forms, but steric hindrance prevents the less-favored enantiomer from adopting the optimal geometry for this interaction. nih.gov

These theoretical models highlight that chiral recognition is a multi-point interaction phenomenon where subtle differences in the spatial arrangement of functional groups are amplified into significant differences in binding energy, leading to enantioselectivity.

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly through methods like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM), has become a powerful tool for mapping the reaction pathways of enzyme-catalyzed reactions. For mandelate racemase, these approaches have complemented experimental data to provide a dynamic picture of the catalytic cycle.

MD simulations have been used to identify "hot spots" in the enzyme that contribute to the stabilization of the transition state. researchgate.net For instance, simulations identified that Serine 139 in the active site of mandelate racemase forms a hydrogen bond with the carboxyl group of mandelate, working synergistically with Glu 317 to stabilize the substrate in its transition state. researchgate.net Mutation of this residue to alanine (B10760859) led to a significant decrease in catalytic efficiency, a result predicted and explained by the computational models. researchgate.net

Furthermore, virtual screening of mandelate racemase mutants has been successfully guided by computational methods. nih.gov By calculating the binding energy of substrates in the transition state, researchers have been able to predict which mutations would lead to enhanced catalytic efficiency for non-natural substrates. nih.gov This approach has successfully identified mutants with improved activity towards compounds like R-mandelamide, demonstrating the predictive power of computational chemistry in enzyme engineering. nih.gov

These computational studies, while focused on mandelic acid and its derivatives within the mandelate racemase active site, lay the groundwork for understanding and engineering enzymatic processes involving ethyl (R)-(-)-mandelate. They provide a detailed view of the energetic landscape of the reaction and the specific molecular interactions that dictate the reaction pathway and its enantioselectivity.

Analytical and Characterization Methods for Ethyl R Mandelate and Its Enantiomers

Determination of Enantiomeric Excess (ee)

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is essential in asymmetric synthesis and chiral separations.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a powerful and convenient tool for the direct determination of enantiomeric excess without the need for derivatization. kaist.ac.kr This is achieved by using chiral solvating agents (CSAs), which interact with the enantiomers of ethyl mandelate (B1228975) to form transient diastereomeric complexes. These complexes exhibit distinct NMR spectra, allowing for the differentiation and quantification of each enantiomer. kaist.ac.krresearchgate.net

For instance, a gallium-based chiral anionic metal complex has been demonstrated to effectively resolve the ¹H NMR signals of (R)- and (S)-enantiomers of various alcohols, including ethyl mandelate, at room temperature. kaist.ac.kr The differing chemical shifts (Δδ) observed for the diastereomeric complexes enable the calculation of the enantiomeric excess directly from the integration of the corresponding peaks in the ¹H NMR spectrum. kaist.ac.krarkat-usa.org The choice of solvent can also influence the degree of separation between the signals of the diastereomeric pairs. arkat-usa.org

| Chiral Solvating Agent Type | Analyte | Key Observation | Reference |

| Gallium-based anionic metal complex | This compound | Baseline peak separation of enantiomers in ¹H NMR | kaist.ac.kr |

| Mandelic acid analogues | Mexiletine | Formation of diastereomeric salts with distinct NMR signals | arkat-usa.org |

| (S)-ethyl lactate (B86563) | Mandelic acid | Formation of diastereomeric complexes | researchgate.net |

Gas chromatography, utilizing chiral stationary phases (CSPs), is a widely used and reliable technique for the separation and quantification of the enantiomers of volatile compounds like this compound. gcms.cznih.gov Chiral GC columns, often containing cyclodextrin (B1172386) derivatives, facilitate the separation based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. gcms.czwiley-vch.de

The choice of the specific cyclodextrin derivative and the operating temperature can significantly influence the chiral selectivity. nih.gov For example, studies have compared the chiral separation of methyl and this compound on a specific GC column, noting that the selectivity can vary with temperature. nih.gov This method allows for the determination of enantiomeric excess by comparing the peak areas of the two enantiomers in the resulting chromatogram. wiley-vch.de

| GC Column Type | Analyte | Key Finding | Reference |

| β-DEX™ 110/120 | This compound | Successful separation of (R)- and (S)-enantiomers | gcms.cz |

| Cyclosil B | Various organic compounds | Determination of enantiomeric excess via retention time differences | wiley-vch.de |

| Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin | Mandelic acid derivatives | Temperature-dependent chiral selectivity | nih.gov |

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a cornerstone technique for the enantioselective analysis of a wide range of compounds, including this compound and its parent compound, mandelic acid. researchgate.netnih.gov Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly employed for this purpose. researchgate.netheraldopenaccess.us

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different elution times. nih.gov The mobile phase composition, typically a mixture of hexane (B92381) and isopropanol, can be optimized to achieve baseline resolution of the enantiomers. google.com HPLC is not only used for determining the enantiomeric excess in a final product but also for monitoring the progress of asymmetric reactions and dynamic kinetic resolutions in real-time. rsc.orgrsc.org Computational studies can complement experimental HPLC by predicting the elution order and binding energies of the enantiomers with the chiral stationary phase. researchgate.netnih.gov

| HPLC Column Type | Analyte | Method Application | Reference |

| Chiral OD column (Daicel) | Mandelic acid racemate | Experimental and computational study of separation mechanism | researchgate.netnih.gov |

| Chiralpak AD-H or Chiralcel OD-H | This compound | Determination of enantiomeric excess | |

| Zorbax SB-Phenyl | Racemic ethyl nipecotate | Mosher amide analysis for optical purity determination | google.com |

Spectroscopic Analysis in Research

Spectroscopic techniques are indispensable for the structural elucidation and characterization of ethyl (R)-(-)-mandelate in various chemical environments.

Raman spectroscopy, a technique that probes molecular vibrations, can be adapted for chiral analysis. rsc.org While standard Raman spectroscopy is insensitive to chirality, Raman Optical Activity (ROA) measures the small difference in the Raman scattering of right- and left-circularly polarized light, providing detailed information about the stereochemistry of chiral molecules. rsc.orgcore.ac.ukacs.org

Research has explored enhancing the ROA signal to overcome its inherent weakness, thereby improving its applicability for determining the absolute configuration and conformation of chiral molecules in solution. acs.org It's important to be aware of potential artifacts, as studies have shown that circularly polarized light can sometimes lead to misinterpretations in the Raman analysis of certain chiral molecules. europeanpharmaceuticalreview.com

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for confirming the molecular structure of this compound. google.comchemicalbook.com The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, showing characteristic signals for the ethyl group, the methine proton, and the aromatic protons of the phenyl group. chemicalbook.com Similarly, the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. nih.govnih.gov These spectra serve as a fingerprint for the compound, allowing for its unambiguous identification and purity assessment. chemicalbook.comchemicalbook.com

Mass Spectrometry for Isotopic Analysis

Mass spectrometry serves as a powerful tool for the isotopic analysis of ethyl (R)-(-)-mandelate and its enantiomers, providing insights into their origin, formation, and metabolic pathways. This technique measures the mass-to-charge ratio of ions, allowing for the differentiation of molecules containing different isotopes (isotopologues). Isotopic analysis by mass spectrometry can be broadly categorized into methods that measure natural isotopic abundance and those that utilize stable isotope labeling.

Natural Isotope Abundance Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the natural abundance of stable isotopes of elements such as carbon (¹³C/¹²C) and hydrogen (²H/¹H) within a molecule. researchgate.net These ratios can vary depending on the geographical, chemical, and biological origin of the substance. researchgate.net For instance, the isotopic composition of this compound can provide clues about the (bio)synthetic history of the molecule. researchgate.net While IRMS provides a global isotope composition, other techniques like quantitative Nuclear Magnetic Resonance (NMR) spectroscopy can determine isotope ratios at individual positions within the molecule. researchgate.net

Gas chromatography coupled with isotope ratio mass spectrometry (GC-IRMS) is a common method for analyzing the isotopic composition of volatile compounds like this compound. In a typical setup, the sample is introduced into a gas chromatograph for separation, and the eluting compounds are then combusted or pyrolyzed to convert them into simple gases (e.g., CO₂, H₂) before entering the IRMS for isotopic ratio measurement. mdpi.com

Stable Isotope Labeling Analysis

Stable isotope labeling involves the incorporation of heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the this compound molecule. nih.govnih.gov This technique is invaluable for quantitative analysis and for tracing metabolic pathways. nih.gov The isotopically labeled compound can be used as an internal standard in quantitative mass spectrometry, which helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and reliability of the quantification. libios.fr

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for the analysis of isotopically labeled compounds. nih.govnih.gov For example, ¹³C-labeled internal standards have been successfully used to improve the accuracy of quantification for various metabolites in complex samples. science.gov The use of stable isotope-labeled internal standards is considered a very effective solution for accurate measurement as the standard closely mimics the physico-chemical behavior of the analyte. libios.fr

One common approach is the enantiomer-labeled guest method, where one enantiomer of a compound is labeled with a stable isotope (e.g., deuterium). This allows for the simultaneous analysis of both enantiomers by mass spectrometry. polyu.edu.hk Another strategy involves using ¹⁸O-labeling, where the mass shift of 4 Da due to the incorporation of two ¹⁸O atoms can be detected by mass spectrometry. researchgate.net

The choice of isotope and labeling position can be critical. For example, deuterium labeling can be used to study protein turnover and can be detected by mass spectrometry. nih.gov ¹³C-labeling is also a powerful tool for metabolic flux analysis, where the pattern of ¹³C incorporation into metabolites provides detailed information about the activity of different metabolic pathways. isotope.comvanderbilt.edu

Below are tables summarizing key aspects of mass spectrometry for the isotopic analysis of compounds related to ethyl (R)-(-)-mandelate.

Table 1: Mass Spectrometry Techniques for Isotopic Analysis

| Technique | Description | Application Example | Reference |

| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of natural abundances of stable isotopes (e.g., ¹³C/¹²C). | Determining the (bio)chemical origin of molecules. | researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. | Analysis of ¹³C-labeled metabolites in metabolic flux studies. | isotope.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before mass analysis. | Quantitative analysis using stable isotope-labeled internal standards. | libios.fr |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis to determine the structure and fragmentation of ions. | Can be used to resolve isotopomers. | vanderbilt.edu |

Table 2: Stable Isotope Labeling Strategies

| Isotope | Labeling Approach | Purpose | Analytical Method | Reference |

| ¹³C | Use of ¹³C-labeled precursors (e.g., glucose, acetate) in metabolic studies. | Metabolic flux analysis, quantitative proteomics. | GC-MS, LC-MS | isotope.comresearchgate.net |

| ²H (Deuterium) | Incorporation of deuterium from heavy water (D₂O) or labeled precursors. | Studying protein turnover, improving pharmacokinetic properties of drugs. | Mass Spectrometry | nih.govacs.org |

| ¹⁸O | Enzymatic incorporation of ¹⁸O from H₂¹⁸O. | Quantitative proteomics, distinguishing between enantiomers. | MALDI-MS | researchgate.net |

| Enantiomer-labeled guest | One enantiomer is isotopically labeled (e.g., with deuterium). | Chiral recognition and determination of enantiomeric excess. | Mass Spectrometry | polyu.edu.hk |

Biochemical and Biological Research Involving Ethyl R Mandelate

Studies on Enzyme Activity and Metabolic Pathways

Ethyl (R)-(-)-mandelate and its parent compound, mandelic acid, are extensively used to study enzyme activity, particularly in the context of stereoselective transformations.

Enzymatic Hydrolysis and Synthesis:

Lipases and esterases are key enzymes in the study of ethyl (R)-(-)-mandelate. These enzymes can catalyze the hydrolysis of the ester to form (R)-mandelic acid and ethanol (B145695). Conversely, they can be used in the synthesis of ethyl (R)-(-)-mandelate through the esterification of (R)-mandelic acid.

Research has demonstrated the use of various lipases for the kinetic resolution of racemic mandelic acid esters. For instance, lipases from Pseudomonas cepacia and Penicillium roqueforti have shown high enantioselectivity in the deacylation of O-acylated mandelates. Similarly, the acylation of racemic mandelates using vinyl acetate (B1210297) and a Pseudomonas sp. lipase (B570770) can yield optically pure (R)-mandelates. tandfonline.com

A study utilizing a Klebsiella oxytoca esterase for the hydrolysis of (R,S)-ethyl mandelate (B1228975) demonstrated how substrate engineering and enzyme immobilization could significantly enhance both enzyme activity and enantioselectivity. nih.gov The combination of these strategies led to a substantial increase in the reaction rate and the ratio of the rates of hydrolysis of the (S)- and (R)-enantiomers. nih.gov

The synthesis of ethyl (R)-(-)-mandelate has also been achieved using recombinant alcohol dehydrogenase from Carboxydothermus hydrogenoformans (ChADH). researchgate.net Yeast cells expressing the ChADH gene were used as catalysts for the asymmetric reduction of ethyl benzoylformate, resulting in a high yield and enantiomeric excess of ethyl (R)-mandelate. researchgate.net

Metabolic Pathways:

The metabolism of mandelic acid, the parent compound of ethyl (R)-(-)-mandelate, has been a focus of research to understand the biotransformation of aromatic compounds. In some organisms, a "mandelate pathway" has been identified for the oxidation of mandelate. asm.org This pathway involves a series of inducible enzymes that convert mandelate to benzoylformate and subsequently to other metabolites. asm.org

Recent research in ascomycete yeasts has revealed a mandelate pathway as an alternative to the phenylalanine ammonia (B1221849) lyase (PAL) pathway for the synthesis of benzenoids. nih.gov This pathway links the metabolism of aromatic amino acids, phenylalanine and tyrosine, to the production of compounds like benzyl (B1604629) alcohol and 4-hydroxybenzaldehyde (B117250) through the decarboxylation of benzoylformate and 4-hydroxybenzoylformate. nih.gov

Interactive Data Table: Enzyme-Catalyzed Reactions Involving Mandelic Acid Derivatives

| Enzyme | Substrate | Reaction Type | Product | Key Finding | Reference |

| Pseudomonas sp. Lipase | Methyl (RS)-mandelates | Acylation | (R)-mandelates | High enantioselectivity (≥ 98% ee) achieved. | tandfonline.com |

| Penicillium roqueforti Lipase | Methyl O-butyryl-(RS)-mandelates | Deacylation | (S)-mandelates | High enantioselectivity (≥ 97% ee) at ~40% conversion. | tandfonline.com |

| Klebsiella oxytoca Esterase | (R,S)-ethyl mandelate | Hydrolysis | (R)- and (S)-mandelic acid | Combined substrate engineering and immobilization increased enzyme activity and enantioselectivity. | nih.gov |

| Carboxydothermus hydrogenoformans Alcohol Dehydrogenase (ChADH) | Ethyl benzoylformate | Asymmetric Reduction | Ethyl (R)-mandelate | High conversion (98%) and enantiomeric excess (>98%) achieved. | researchgate.net |

| Alcaligenes faecalis Nitrilase (Mutant) | Mandelonitrile | Hydrolysis | (R)-(-)-mandelic acid | Mutant enzyme showed 154% higher specific activity than wild-type. | acs.org |

Mandelic Acid Metabolism and Stereometabolism

The metabolism of mandelic acid is stereoselective, meaning that the two enantiomers, (R)- and (S)-mandelic acid, are processed differently by the body. This has been observed in various animal models and in humans.

In rats, there is a stereoselective pathway for (S)-mandelic acid, which leads to the formation of phenylglyoxylic acid. nih.gov Studies have shown that the extent of this conversion depends on the enantiomeric composition of the administered mandelic acid. nih.gov Interestingly, a chiral inversion of (S)-mandelic acid to (R)-mandelic acid has been observed in mammals, a phenomenon previously only seen in bacteria. nih.gov In vitro studies with rat, mouse, and rabbit tissue preparations have indicated that nonmicrosomal enzymes in the liver and kidneys are responsible for the stereoselective metabolism of mandelic acid in rats. researchgate.netmagtechjournal.com Specifically, the metabolism of (S)-mandelic acid was significantly increased in the presence of NADPH, suggesting the involvement of NADPH-dependent reductases. researchgate.netmagtechjournal.com

Human metabolism of ethylbenzene, an industrial solvent, leads to the formation of mandelic acid. nih.govepa.gov Studies of occupationally exposed workers have shown that (R)-mandelic acid is the major metabolite, with the R/S ratio of mandelic acid enantiomers in urine being approximately 19:1. nih.gov This indicates a preferential formation of the (R)-enantiomer in humans. nih.govepa.gov

The enzyme L-2-hydroxy-acid oxidase 2 (HAO2) has been implicated in the stereoselective metabolism of (S)-mandelic acid in both humans and rats. researchgate.net Research suggests that HAO2 may catalyze the conversion of (S)-mandelic acid to phenylglyoxylic acid. researchgate.net

Interactive Data Table: Stereometabolism of Mandelic Acid

| Organism | Precursor/Administered Compound | Major Metabolite(s) | Key Finding | Reference |

| Rat | Racemic, (R)-, or (S)-mandelic acid | Phenylglyoxylic acid (from S-mandelic acid) | Stereoselective pathway for (S)-mandelic acid; chiral inversion of (S)- to (R)-mandelic acid observed. | nih.gov |

| Rat, Mouse, Rabbit | Mandelic acid enantiomers (in vitro) | Phenylglyoxylic acid (from S-mandelic acid in rats) | Nonmicrosomal enzymes in liver and kidneys are responsible for stereoselective metabolism in rats. | researchgate.netmagtechjournal.com |

| Human | Ethylbenzene (occupational exposure) | (R)-mandelic acid, Phenylglyoxylic acid | (R)-mandelic acid is the major metabolite with an R/S ratio of ~19:1 in urine. | nih.govepa.gov |

Interactions with Biological Systems (e.g., as a flavoring agent)

Ethyl (R)-(-)-mandelate is utilized as a flavoring agent in the food industry due to its pleasant, fruity aroma. chemimpex.comontosight.ai Its application in food and cosmetic products capitalizes on this aromatic profile. chemimpex.com As an ester, when ingested, it is likely hydrolyzed by esterases in the body to form (R)-mandelic acid and ethanol. The biological effects would then be primarily associated with these two breakdown products.

Mandelic acid itself is an aromatic alpha-hydroxy acid (AHA) and derivatives are formed during the metabolism of adrenaline and noradrenaline. hmdb.catypology.com It is also used in skincare products for its exfoliating properties. typology.com

The use of ethyl (R)-(-)-mandelate as a flavoring agent highlights its interaction with the sensory systems responsible for taste and smell. While detailed studies on its specific interactions with olfactory and gustatory receptors are not extensively documented in the provided context, its classification as a flavoring agent implies a positive sensory perception.

Q & A

Q. What are the established synthetic routes for Ethyl (R)-(-)-mandelate, and how do reaction conditions influence yield and enantiomeric purity?

Ethyl (R)-(-)-mandelate is typically synthesized via esterification of (R)-mandelic acid with ethanol using acid catalysis (e.g., thionyl chloride or sulfuric acid) . Key factors include:

- Reagent stoichiometry : Excess thionyl chloride (1.1–1.2 molar equivalents) ensures complete conversion of the hydroxyl group to a chloride intermediate, minimizing side reactions .

- Temperature control : Refluxing at 80–90°C in inert solvents (e.g., dichloromethane) optimizes esterification rates while avoiding racemization .

- Workup procedures : Neutralization with sodium bicarbonate and drying over anhydrous sodium sulfate improve yield (typically 82–86%) and purity .

- Crystallization : Slow cooling of the product in hexane enhances enantiomeric purity (>99% ee) .

Q. How can researchers characterize Ethyl (R)-(-)-mandelate’s enantiomeric purity, and what analytical techniques are most reliable?

- Chiral HPLC : Columns like Chiralpak AD-H or Chiralcel OD-H separate enantiomers using hexane/isopropanol mobile phases, achieving baseline resolution with retention time RSD <0.23% .